Cas no 329938-89-8 (N-(3,4-Difluorophenyl)-4-methoxybenzamide)
N-(3,4-Difluorophenyl)-4-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(3,4-Difluorophenyl)-4-methoxybenzamide
- CS-0327806
- Oprea1_517695
- 329938-89-8
- Z30847235
- MFCD01213260
- AKOS001084909
- 9H-421S
- STK009542
- N-(3,4-difluorophenyl)-4-(methyloxy)benzamide
- Oprea1_144690
- AG-690/11635055
-
- Inchi: 1S/C14H11F2NO2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,18)
- InChI Key: HGFVREOXWIIBBC-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)NC(C1C=CC(=CC=1)OC)=O)F
Computed Properties
- Exact Mass: 263.07578492g/mol
- Monoisotopic Mass: 263.07578492g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 296.7±40.0 °C at 760 mmHg
- Flash Point: 133.3±27.3 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
N-(3,4-Difluorophenyl)-4-methoxybenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(3,4-Difluorophenyl)-4-methoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398476-1g |
N-(3,4-difluorophenyl)-4-methoxybenzamide |
329938-89-8 | 90% | 1g |
¥3601.00 | 2024-05-19 |
N-(3,4-Difluorophenyl)-4-methoxybenzamide Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on N-(3,4-Difluorophenyl)-4-methoxybenzamide
Comprehensive Overview of N-(3,4-Difluorophenyl)-4-methoxybenzamide (CAS No. 329938-89-8): Properties, Applications, and Research Insights
N-(3,4-Difluorophenyl)-4-methoxybenzamide (CAS No. 329938-89-8) is a fluorinated aromatic amide compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a difluorophenyl moiety with a 4-methoxybenzamide group, creating a versatile scaffold for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, with recent studies exploring its role in targeted therapies.
The compound's physicochemical properties make it valuable for structure-activity relationship (SAR) studies. With a molecular weight of 263.23 g/mol and moderate lipophilicity (LogP ~2.8), N-(3,4-Difluorophenyl)-4-methoxybenzamide exhibits good membrane permeability, a critical factor for bioavailability optimization in drug development. Its fluorine atoms enhance metabolic stability while the methoxy group contributes to electronic effects that influence binding affinity.
Recent trends in AI-assisted drug discovery have highlighted compounds like 329938-89-8 as promising candidates for virtual screening libraries. Computational studies suggest potential interactions with protein targets involved in inflammation and oncology pathways. The compound's crystallographic data (available in CSD/CCDC databases) facilitates molecular docking simulations, addressing frequent search queries about small molecule-protein interactions.
In material science, the difluorophenyl-benzamide core demonstrates interesting photophysical properties, with potential applications in organic electronics. The fluorine substitution pattern influences π-stacking interactions, a hot topic in supramolecular chemistry research. Patent analyses reveal growing interest in this scaffold for liquid crystal materials and OLED components.
Synthetic protocols for N-(3,4-Difluorophenyl)-4-methoxybenzamide typically involve amide coupling between 4-methoxybenzoic acid derivatives and 3,4-difluoroaniline. Optimization of green chemistry conditions (e.g., catalyst-free or microwave-assisted methods) responds to industry demands for sustainable synthesis. Analytical characterization by HPLC-MS and NMR spectroscopy confirms high purity (>98%), addressing quality concerns from pharmaceutical buyers.
The compound's toxicological profile remains under investigation, with preliminary studies indicating favorable in vitro safety margins for certain applications. Researchers frequently search for ADME data and cytochrome P450 interactions related to this chemical entity, reflecting its progression toward preclinical evaluation stages. Proper storage conditions (2-8°C under inert atmosphere) ensure stability for long-term research use.
Emerging applications in proteolysis-targeting chimeras (PROTACs) have brought new relevance to 329938-89-8, where its pharmacophore serves as a potential E3 ligase binder. This aligns with current interests in targeted protein degradation therapies. The compound's structure-optimization potential through bioisosteric replacement (e.g., varying the methoxy position) makes it a valuable lead compound for medicinal chemistry programs.
From a commercial perspective, N-(3,4-Difluorophenyl)-4-methoxybenzamide is available as a research chemical from specialty suppliers, with pricing influenced by scale-up feasibility and regulatory compliance. The growing market for fluorinated building blocks (projected CAGR 6.2% through 2030) underscores its importance in fine chemical supply chains. Technical documents typically include COA (Certificate of Analysis) and MSDS information to meet laboratory procurement requirements.
Ongoing research explores the compound's potential in neurological disorders, with particular interest in its ability to cross the blood-brain barrier (BBB). Structure modifications to enhance CNS penetration represent an active area of investigation, responding to frequent queries about neuropharmacological applications. Comparative studies with analogous benzamide derivatives provide insights into selectivity optimization strategies.
For researchers investigating structure-property relationships, 329938-89-8 serves as an excellent model compound due to its balanced polar surface area (PSA ≈ 50 Ų) and rotatable bond count (n=3). These characteristics make it valuable for QSAR modeling and drug-likeness predictions, addressing common questions in computational chemistry forums about lead compound selection criteria.
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